molecular formula C11H16N4O4 B8070352 2'-Deoxycoformycin

2'-Deoxycoformycin

Cat. No. B8070352
M. Wt: 268.27 g/mol
InChI Key: FPVKHBSQESCIEP-UHFFFAOYSA-N
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Description

2’-Deoxycoformycin, also known as Pentostatin, is a natural product found in Aspergillus nidulans . It is a potent inhibitor of Adenosine Deaminase (ADA), an enzyme essential in the cellular metabolism of purines . The drug induces apoptosis of lymphocytes and is used in the treatment of many lymphoproliferative malignancies, particularly Hairy Cell Leukemia .


Molecular Structure Analysis

The molecular structure of 2’-Deoxycoformycin has been studied using X-ray, NMR, and molecular mechanics . The trihydrodiazepine ring is nonplanar and adopts a distorted sofa conformation with C (7) deviated from the mean plane by 0.66A . The deoxyribose ring adopts a C3’-endo conformation .


Chemical Reactions Analysis

2’-Deoxycoformycin is enzymatically phosphorylated by wheat shoot phosphotransferase to the 5’-phosphate . This process results in the formation of 2’-deoxycoformycin-5’-phosphate .


Physical And Chemical Properties Analysis

2’-Deoxycoformycin has a molecular weight of 268.27 g/mol . It is a natural product found in Aspergillus nidulans .

Scientific Research Applications

  • Treatment of Cutaneous T-Cell Lymphoma : 2'-Deoxycoformycin showed effectiveness in treating advanced mycosis fungoides, a form of cutaneous T-cell lymphoma. Patients experienced complete or partial remission, suggesting its potential as a therapeutic agent in such conditions (Grever et al., 1983).

  • Activity in Lymphoid Malignancies : Clinical antitumor activity of 2'-Deoxycoformycin was observed in lymphoid malignancies, particularly as a single agent. It also has potential as an immunosuppressive agent, opening avenues for its use in other therapeutic contexts (Poster et al., 1981).

  • Effectiveness in Acute Lymphoblastic Leukemia : A Phase I study revealed that 2'-Deoxycoformycin is active against acute lymphoblastic leukemia. Although there were instances of adverse effects, antileukemic activity was observed at doses that were not associated with limiting toxicities (Poplack et al., 1981).

  • Use in Hairy Cell Leukemia and Other Lymphomas : Significant activity in hairy cell leukemia and some activity in chronic lymphocytic leukemia were reported. 2'-Deoxycoformycin was also active in mature T-cell malignancies, suggesting its consideration as part of treatment strategies for these disorders (Catovsky, 1996).

  • Induction of Differentiation in Myeloid Leukemia Cells : The combination of 2'-Deoxycoformycin with 2'-deoxyadenosine induced functional and morphologic differentiation of myeloid leukemia cells, providing insights into its potential application for inducing differentiation in vivo (Niitsu et al., 1997).

  • Cardiac Complications in Elderly Patients : Some cardiac events were observed as a complication of 2'-Deoxycoformycin therapy in elderly patients, indicating the need for careful administration in patients with pre-existing heart conditions (Grem et al., 1991).

  • Biosynthesis Research : Investigations into the biosynthesis of 2'-Deoxycoformycin revealed a unique ring expansion in the adenine portion of adenosine, contributing to the understanding of its chemical origin and synthesis (Hanvey et al., 1987).

Mechanism of Action

2’-Deoxycoformycin is a potent inhibitor of Adenosine Deaminase (ADA), an enzyme essential in the cellular metabolism of purines . The drug induces apoptosis of lymphocytes and is used in the treatment of many lymphoproliferative malignancies, particularly Hairy Cell Leukemia .

Safety and Hazards

The toxicity of 2’-Deoxycoformycin was less severe with a low dose (4 mg/m2), but this dose still resulted in suppression of cellular adenosine deaminase activity, skin test reactivity, and lymphocyte responses to mitogens . Improvement in cutaneous T cell lymphoma plaques was seen after 2’-Deoxycoformycin .

Future Directions

The role of 2’-Deoxycoformycin in the treatment of T-cell malignancies has been analyzed in 145 patients according to disease subtype . A major paradigm shift resulted from purine analogs such as pentostatin (2’-deoxycoformycin, or DCF) and cladribine (2-chlorodeoxyadenosine, or CDA) in the 1980s . In the past two decades, major advances have been made in non-chemotherapy approaches for treating HCL, including monoclonal antibody (MAb) with purine analog, recombinant immunotoxins, and targeted inhibitors .

properties

IUPAC Name

3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKHBSQESCIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860661
Record name 3-(2-Deoxypentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL)
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

... Adenosine deaminase inhibitor, The precise mechanism(s) of action of pentostatin in hairy cell leukemia and other lymphoid malignancies has not been fully elucidated. Pentostatin is a potent transition state (tight binding) inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This enzyme appears to regulate intracellular adenosine concentrations via irreversible deamination of adenosine and deoxyadenosine. Although adenosine deaminase is widely distributed in mammalian tissues, highest levels are found in lymphoid tissue: levels in circulating T cells (particularly in T cell lymphoblastic leukemia) are higher than those in B cells. While the level of enzyme activity is low in healthy bone marrow, it is high in myeloid leukemic blast cells. ... Inhibition of adenosine deaminase by pentostatin results in intracellular accumulation of toxic levels of adenine deoxynucleotides (eg, deoxyadenosine triphosphate), which in the presence of deoxyadenosine can lead to cell death. Pentostatin alone, even in concentrations high enough to inhibit adenosine deaminase completely, is not cytotoxic to lymphoid cells cultured in the absence of cytotoxic nucleosides (eg, deoxyadenosine). Thus, unlike many other nucleoside-analog antineoplastic agents, the cytoxic effects of pentostatin do not appear to be attributable directly to the drug or its metabolites but instead appear to result indirectly from the effects of the substrates for adenosine deaminase (adenosine and deoxyadenosine) and/or their metabolites. Although elevated deoxyadenosine triphosphate concentrations in the cell can block DNA synthesis via inhibition of ribonucleotide reductase, the precise role of high deoxyadenosine triphosphate concentrations in pentostatin-induced cytotoxicity is controversial. Pentostatin also can inhibit RNA synthesis, cause DNA strand breaks, disrupt ATP-dependent cellular processes, and inhibit adenosylhomocysteinase (S-adenosylhomocysteine hydrolase), all of which also may contribute to the drug's lymphocytotoxic effects., The degree to which pentostatin inhibits adenosine deaminase varies among cell types, possibly because of differences in enzyme inhibitor dissociation constants in different cells as well as differences in cellular accumulation of the drug. There generally has been no clear relation between adenosine deaminase inhibition and pentostatin induced cytotoxicity in clinical studies. However, the cytotoxic and growth inhibitory effects of adenosine deaminase inhibition appear to be greater in T cells than in B cells. Although conflicting data exist, some evidence suggests that T cells accumulate more deoxyadenosine triphosphate than B cells and thus may be more susceptible to the effects of adenosine deaminase inhibition; deoxyadenosine triphosphate concentrations in B cells may be lower because these cells possess higher membrane associated ecto-5'-nucleotidase activity, which promotes the hydrolysis of higher phosphate compounds to more freely diffusible nucleosides. Differences in the sensitivity of B and T cells to pentostatin's effects also may be artifactual as a result of testing procedure variables (eg, cell source, culture media conditions). The time course of adenosine deaminase inhibition appears to differ in erythrocytes and lymphocytes and depends on the intrinsic activity of the enzyme in the cell as well as cell specific pharmacodynamics (eg, protein synthesis, rate of cellular proliferation). In some cells, inhibition by a single dose of pentostatin may persist for 1 week or longer. It is not known whether recovery from adenosine deaminase inhibition occurs as a result of slow efflux of pentostatin from the cell or regeneration of adenosine deaminase; however, recovery of blood adenosine deaminase activity may result from replenishment of enzyme from newly formed erythrocytes in that such recovery in animals has been reported to coincide with the life span of erythrocytes in circulation (eg, 40-60 days). ... Response to pentostatin varies according to the type and sensitivity of the neoplasm being treated. Conditions associated with relatively low adenosine deaminase activity (eg, hairy cell and chronic lymphocytic leukemias) manifest prolonged and complete adenosine deaminase inhibition in response to relatively low dosages of pentostatin, whereas conditions associated with high adenosine deaminase activity (eg, acute leukemias) are less sensitive to the drug, requiring higher doses that produce relatively incomplete inhibition of adenosine deaminase activity.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 633
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Vidarbine

Color/Form

White crystals from methanol/water, White to off-white solid

CAS RN

53910-25-1
Record name (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
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Melting Point

220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C.
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycoformycin
Reactant of Route 2
2'-Deoxycoformycin
Reactant of Route 3
2'-Deoxycoformycin
Reactant of Route 4
2'-Deoxycoformycin
Reactant of Route 5
2'-Deoxycoformycin
Reactant of Route 6
2'-Deoxycoformycin

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